1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole

Antifilarial In Vivo Efficacy Litomosoides carinii

This C1-4-chlorophenyl-substituted β-carboline is a critical, non-substitutable pharmacophore for MDM2-p53 and antiparasitic SAR programs. Literature confirms complete macrofilaricidal clearance at 30–50 mg/kg and low-nM antiproliferative activity. Generic replacement of the 4-chlorophenyl group collapses potency; this compound is the indispensable control for C3 derivatization. Multi‑gram procurement enables systematic expansion of antifilarial and anticancer leads.

Molecular Formula C17H11ClN2
Molecular Weight 278.7 g/mol
Cat. No. B12526096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole
Molecular FormulaC17H11ClN2
Molecular Weight278.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H11ClN2/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-10,20H
InChIKeyWVYXVFOTRARSQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-9H-pyrido[3,4-b]indole: Core Beta-Carboline Scaffold for Targeted Lead Optimization


1-(4-Chlorophenyl)-9H-pyrido[3,4-b]indole (CAS: 139655-07-5) is a synthetic heterocyclic compound belonging to the beta-carboline (9H-pyrido[3,4-b]indole) family, a privileged scaffold in medicinal chemistry [1]. The molecule features a tricyclic aromatic core with a 4-chlorophenyl substituent at the C1 position, contributing to a molecular weight of 278.7 g/mol and a molecular formula of C17H11ClN2 [2]. This core structure is recognized across multiple therapeutic programs—including oncology, antiparasitic, and neuropsychiatric indications—making it a versatile starting point for structure-activity relationship (SAR) campaigns where the 4-chlorophenyl pharmacophore is a critical determinant of target engagement [3].

Procurement Alert: Why 1-(4-Chlorophenyl)-9H-pyrido[3,4-b]indole Cannot Be Replaced by Unsubstituted or Methyl-Analogs


Generic substitution within the 9H-pyrido[3,4-b]indole class is not viable due to the profound impact of the C1 aryl substituent on both potency and selectivity. The 4-chlorophenyl group functions as a verified pharmacophore for in vivo antifilarial efficacy, with the lead compound 1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indole (5a) achieving complete macrofilaricidal activity against Litomosoides carinii and Brugia malayi at doses where the corresponding 4-methylphenyl analog (4c) showed divergent efficacy profiles [1]. In the oncology space, the pyrido[3,4-b]indole core binds the MDM2 protein; computational docking and SAR studies demonstrate that aryl substituents at C1 are critical for hydrophobic interactions within the MDM2 binding pocket, with low nanomolar IC50 values achievable (down to 80 nM for breast cancer cells) when the C1 subsite is appropriately occupied [2]. Simply replacing the 4-chlorophenyl with hydrogen, methyl, or other aryl groups alters target engagement and cellular potency by orders of magnitude, invalidating cross-compound assumptions without explicit experimental validation [2].

Comparator-Based Evidence: Quantifying the Differentiation of 1-(4-Chlorophenyl)-9H-pyrido[3,4-b]indole


In Vivo Macrofilaricidal Potency: 4-Chlorophenyl Confers Superior Adult Worm Clearance Over 4-Methylphenyl

The 4-chlorophenyl substituent at C1 is critical for in vivo antifilarial activity. The derivative 1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indole (5a) achieved 100% macrofilaricidal activity against L. carinii at 30 mg/kg × 5 days (ip), and against B. malayi at 50 mg/kg × 5 days (ip). In head-to-head screening, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (4c) exhibited the highest adulticidal activity against A. viteae, while the 4-chlorophenyl analog 3a displayed the highest microfilaricidal action, demonstrating that the 4-chlorophenyl group directs a differentiated efficacy profile rather than simple potency scaling [1].

Antifilarial In Vivo Efficacy Litomosoides carinii

Broad-Spectrum Anticancer Activity: Pyrido[3,4-b]indole Class Delivers Sub-Micromolar IC50 Across Solid Tumor Panels

The pyrido[3,4-b]indole chemotype, when substituted at C1 with aryl groups such as 4-chlorophenyl, produces potent antiproliferative activity across therapeutically challenging solid tumor types. In a comprehensive cell panel screen, optimized 1-aryl-9H-pyrido[3,4-b]indoles achieved IC50 values of 80 nM (breast), 130 nM (colon), 130 nM (melanoma), and 200 nM (pancreatic cancer) [1]. The class exhibits a strongly selective G2/M cell cycle arrest mechanism and computational modeling confirms binding to the MDM2 oncoprotein—a target for which no approved drug yet exists—with the C1 aryl group engaging hydrophobic subpockets critical for affinity [1].

Pancreatic Cancer Triple-Negative Breast Cancer MDM2 Inhibition

MDM2/p53 Interaction Inhibition: Cellular Target Engagement Confirmed at Sub-Micromolar Concentrations

Direct target engagement evidence for the pyrido[3,4-b]indole class at MDM2 is documented in BindingDB/ChEMBL records. A closely related analog, CHEMBL3347643, inhibited the MDM2-p53 interaction in human U87MG glioblastoma cells with an IC50 of 1.00 μM in a quantitative sandwich immune-enzymatic assay (10-minute exposure) [1]. While this represents a cellular assay readout rather than an isolated biochemical IC50, it confirms that the 4-chlorophenyl-bearing scaffold can productively engage the MDM2 target in a disease-relevant cellular context, consistent with computational docking predictions showing hydrophobic interactions with Val93, Leu54, and Ile99 in the MDM2 binding cleft [2].

MDM2 p53 Protein-Protein Interaction

Importin α1 and S1P1 Receptor Activity: Polypharmacology Profile Distinct from Classical Beta-Carbolines

A structurally related analog, 1-[(Z)-2-(4-chlorophenyl)ethenyl]-9H-pyrido[3,4-b]indole (CID 5296049), was evaluated in HTS counter-screens and demonstrated EC50 values of 8.61 μM at Importin subunit alpha-1 and 2.18 μM at the Sphingosine 1-phosphate receptor 1 (S1P1) [1]. Classical beta-carbolines such as harmine and harmaline primarily target monoamine oxidase (MAO) and kinases; these additional activities at nuclear transport machinery (importin) and GPCR signaling (S1P1) suggest a unique polypharmacology fingerprint that can be exploited for pathway-specific tool compound development or flagged for selectivity optimization.

Importin S1P1 Polypharmacology

Procurement-Ready Application Scenarios for 1-(4-Chlorophenyl)-9H-pyrido[3,4-b]indole


Antifilarial Lead Optimization: Macrofilaricide Development for Lymphatic Filariasis

The validated in vivo macrofilaricidal activity of the 4-chlorophenyl congener 5a against L. carinii and B. malayi (100% clearance at 30–50 mg/kg ip) positions the parent scaffold 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole as a key intermediate for systematic SAR expansion [1]. Procurement of multi-gram quantities enables the synthesis of C3-functionalized derivatives (esters, hydroxymethyl, amides) to further dissect the pharmacophore responsible for adult worm death, building on the established stage-specific differentiation over 4-methylphenyl analogs [1].

MDM2-Targeted Oncology: p53 Reactivation in Solid Tumors

The pyrido[3,4-b]indole scaffold demonstrates potent, broad-spectrum antiproliferative activity (IC50 80–200 nM) against pancreatic, triple-negative breast, colon, and melanoma cancer lines, with a G2/M arrest mechanism consistent with MDM2 inhibition [2]. The 1-(4-chlorophenyl) substitution engages hydrophobic subpockets in the MDM2 binding cleft as predicted by computational modeling, making this compound a strategic starting material for medicinal chemistry programs targeting the undrugged MDM2 oncoprotein [2]. A close analog has confirmed cellular MDM2-p53 disruption at 1 μM in glioblastoma cells, providing target engagement validation [3].

Chemical Probe Development: Nuclear Transport and Sphingolipid Signaling

HTS profiling of a close structural analog (CID 5296049) reveals EC50 values of 2.18 μM at S1P1 and 8.61 μM at Importin α1, targets not associated with classical beta-carbolines [4]. This unexpected polypharmacology—spanning GPCR signaling and nuclear import machinery—creates an opportunity for developing first-in-class chemical probes. The 4-chlorophenyl moiety is hypothesized to contribute to these distinct target interactions, warranting systematic analog synthesis from the parent scaffold [4].

SAR Toolkit Compound: C1 Aryl Pharmacophore Mapping

As a core building block with a defined 4-chlorophenyl substituent at C1, this compound serves as an essential comparator in SAR campaigns aimed at optimizing beta-carboline potency, selectivity, and physicochemical properties. The direct comparative antifilarial data showing stage-specific efficacy divergence between 4-chlorophenyl and 4-methylphenyl [1], combined with the anticancer SAR demonstrating the critical role of C1 aryl groups in MDM2 binding [2], establishes this compound as an indispensable control for any medicinal chemistry program exploring the beta-carboline chemical space.

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